
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide typically involves the reaction of benzo[d]thiazol-2-amine with benzyl bromide and phenoxyacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthetic routes that are optimized for high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and catalytic processes are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and various kinases involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis, which reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide stands out due to its unique combination of the benzothiazole and phenoxyacetamide moieties, which confer distinct biological activities and chemical reactivity. This compound exhibits a broader spectrum of activity and higher potency in certain applications compared to its analogs .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a benzyl group and a phenoxyacetamide structure. This unique arrangement suggests the potential for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
-
Antimicrobial Activity :
- Several studies have shown that compounds with similar structures possess antibacterial properties. For instance, derivatives containing the benzothiazole nucleus have demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also exhibit similar activity .
-
Anticancer Activity :
- In vitro studies have evaluated the anticancer potential of related compounds using human lung cancer cell lines (A549, HCC827, NCI-H358). The findings indicate that these compounds can induce cytotoxicity and inhibit proliferation in cancer cells. Specifically, the IC50 values for some derivatives were reported to be as low as 6.26 μM in 2D assays .
The biological effects of this compound may be attributed to its ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cell proliferation, contributing to its anti-inflammatory and anticancer effects .
- DNA Binding : Similar compounds have been observed to bind within the minor groove of DNA, suggesting a mechanism for their anticancer activity through interference with DNA replication and transcription .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated their efficacy against lung cancer cell lines using both 2D and 3D culture systems. The results indicated that while 2D assays showed higher efficacy (IC50 values around 6 μM), the effectiveness was reduced in 3D models, highlighting the importance of the tumor microenvironment in drug testing .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide?
The synthesis typically involves reacting 1,3-benzothiazol-2-amine derivatives with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane. Purification steps, such as recrystallization or chromatography, are critical to isolate the product. Reaction conditions (e.g., temperature control at 40–60°C) and stoichiometric ratios are optimized to achieve yields >70% .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1668 cm⁻¹). X-ray crystallography (e.g., triclinic P1 space group) provides definitive structural confirmation by resolving bond lengths and angles .
Q. What are the primary biological targets investigated for this compound?
The compound is studied for antimicrobial and anticancer activity, targeting enzymes like topoisomerases or kinases. In vitro assays include MIC (Minimum Inhibitory Concentration) determinations against bacterial strains and IC₅₀ measurements in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Optimizing solvent systems (e.g., switching from dichloromethane to DMF for better solubility), using catalysts (e.g., DMAP for acylation), or adopting flow chemistry techniques enhances reaction efficiency. Temperature gradients and pH control (e.g., maintaining pH 7–8) reduce side products like hydrolyzed intermediates .
Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect bioactivity?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂ at the 6-position) enhance antimicrobial potency by 2–3 fold, while bulky substituents (e.g., -OCH₃) reduce cellular permeability. Comparative assays with analogs like N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide provide insights into pharmacophore requirements .
Q. What methodologies resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 10–50 µM variability) may arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., ATP-based viability assays) and validating results across multiple cell lines (e.g., NCI-60 panel) improve reproducibility. Molecular docking studies (e.g., AutoDock Vina) can rationalize target affinity differences .
Q. How can computational models predict the compound’s reactivity or toxicity?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic sites. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models, such as SwissADME, evaluate metabolic stability and hepatotoxicity risks. Docking simulations (e.g., with COX-2 or EGFR kinases) guide target prioritization .
Q. What advanced purification techniques address by-product formation during synthesis?
High-Performance Liquid Chromatography (HPLC) with C18 columns separates regioisomers, while flash chromatography resolves intermediates. Recrystallization in ethanol/water mixtures (80:20 v/v) removes unreacted amines. Monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures reaction completion .
Q. Methodological Considerations
Q. How are environmental factors (e.g., light, humidity) controlled during stability studies?
Accelerated stability testing under ICH guidelines (25°C/60% RH) identifies degradation products. Lyophilization improves hygroscopicity, while amber vials prevent photodegradation. HPLC-MS tracks hydrolytic or oxidative decomposition (e.g., sulfoxide formation) .
Q. What strategies minimize ecological impact in synthetic workflows?
Green chemistry approaches include using water as a solvent for one-pot syntheses (e.g., 80% yield in aqueous ethanol) and biocatalysts (e.g., lipases) for enantioselective reactions. Solvent recovery systems and atom-economical routes (e.g., click chemistry) reduce waste .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(16-26-18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)27-22/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISROVILKSGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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